Dehydroabietinol

Description

Properties

IUPAC Name |

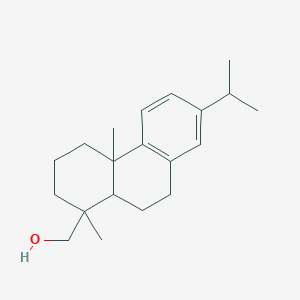

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGRAGZAQRSED-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858748 | |

| Record name | Dehydroabietol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-55-2 | |

| Record name | Dehydroabietol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroabietol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROABIETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD5Q9VDSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroabietinol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Dehydroabietinol, a significant abietane diterpenoid. It details its primary natural sources and outlines the prevalent methodologies for its isolation and purification. The information is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring diterpene alcohol belonging to the abietane class.[1] While it can be found directly in some plant tissues, it is most commonly associated with its oxidized precursor, dehydroabietic acid, a principal component of rosin from coniferous trees.[1][2][3] The primary natural sources are concentrated within the plant kingdom, specifically in the Pinaceae family.

Key botanical sources include:

-

Genus Pinus (Pines): This is the most significant source. This compound and its precursor have been identified in various pine species, including Pinus densiflora and Pinus sylvestris.[4] Pine oleoresin (rosin) is a rich reservoir of dehydroabietic acid, which serves as a readily available starting material for this compound synthesis.

-

Genus Abies (Firs): Several species of fir trees are known to contain this compound and related abietane diterpenoids. Notably, it has been isolated from Abies firma and Abies georgei.

-

Genus Picea (Spruces): The bark of spruce trees, such as Picea abies (Norway spruce), has been identified as a source of dehydroabietic acid and its derivatives, making it a potential source for obtaining the precursor.

-

Genus Juniperus (Junipers): Various Juniperus species are known to produce a wide array of diterpenes, including dehydroabietic acid, which is widely distributed within this genus.

-

Other Species: this compound has also been reported in other plants such as Cedrus atlantica (Atlas Cedar) and Hyptis suaveolens.

This compound is biosynthesized from dehydroabietic acid, a major resin acid in these coniferous trees where it plays a role in defense mechanisms against pathogens and herbivores.

Quantitative Data

The concentration of this compound itself in plant material is often low. More commonly, the abundance of its precursor, dehydroabietic acid (DHA), is reported. DHA is a major constituent of commercial rosin, which is derived from pine oleoresin. The subsequent chemical reduction to this compound is typically a high-yield process.

| Source Material | Precursor Compound | Reported Concentration / Yield | Notes |

| Commercial Rosin (Pinus spp.) | Dehydroabietic Acid (DHA) | Major component | DHA is one of the most stable resin acids in disproportionated rosin. |

| Picea abies Bark | Dehydroabietic Acid (DHA) | Isolated constituent | Isolated along with other abietane diterpenoids. |

| Chemical Reduction of DHA | This compound | 63.6% - 90% | Yield depends on the specific protocol and scale. |

Isolation and Purification Protocols

The most common and practical method for obtaining pure this compound is not through direct isolation from crude plant extracts, but via a semi-synthetic approach starting from its abundant natural precursor, dehydroabietic acid.

Workflow Overview

The overall process involves three main stages:

-

Extraction and Purification of Dehydroabietic Acid (DHA): DHA is isolated from a readily available natural source, typically commercial pine rosin.

-

Chemical Reduction: The carboxylic acid group of DHA is reduced to a primary alcohol to form this compound.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques.

Caption: Workflow from Pine Rosin to Pure this compound.

Detailed Experimental Protocol: Semi-synthesis from Dehydroabietic Acid

This protocol is adapted from methodologies described in the literature for the reduction of dehydroabietic acid.

Objective: To synthesize and purify this compound from dehydroabietic acid.

Materials:

-

Dehydroabietic acid (DHA), ≥98% purity

-

Lithium aluminium hydride (LiAlH₄, LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Dilute sulfuric acid (e.g., 1 M H₂SO₄) or Hydrochloric Acid (10%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl, brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether (or hexanes)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Dehydroabietic Acid:

-

Dissolve dehydroabietic acid (1.0 equivalent) in anhydrous THF.

-

Add the DHA solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

-

Reaction:

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.

-

-

Quenching and Workup:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding dilute sulfuric acid or hydrochloric acid until the effervescence ceases.

-

Pour the quenched mixture into a separatory funnel and extract with ethyl acetate (3 x volumes).

-

-

Washing:

-

Combine the organic layers.

-

Wash the combined organic phase successively with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:1 petroleum ether:EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless oil or solid.

-

Caption: Step-by-step experimental workflow for reduction.

References

- 1. Buy this compound (EVT-294009) | 3772-55-2 [evitachem.com]

- 2. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]

- 4. Dehydroabietyl alcohol | C20H30O | CID 15586718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dehydroabietinol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietinol is a diterpenoid compound derived from dehydroabietic acid, a major component of rosin, the resinous exudate from coniferous trees. This natural product has garnered significant attention in the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antiproliferative and Antitumor Activity

This compound and its synthetic derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound | HeLa | 13.0 ± 2.8 (as mg/mL) | [1] |

| This compound | Jurkat | 9.7 ± 0.7 (as mg/mL) | [1] |

| This compound Acetate | Jurkat | 22.0 ± 3.6 (as mg/mL) | [1] |

| This compound Derivative 5g | MGC-803 | 4.84 | [2][3] |

| This compound Derivative 5g | A549 | 7.24 | |

| This compound Derivative 5g | T24 | 7.82 | |

| This compound Derivative 5g | HepG2 | 5.82 | |

| This compound Derivative 5j | MGC-803 | 6.36 | |

| This compound Derivative 5j | A549 | 7.08 | |

| This compound Derivative 5j | T24 | 8.76 | |

| This compound Derivative 5j | HepG2 | 6.31 | |

| DHA-Chalcone Hybrid 33 | MCF-7 | 2.21 - 11.5 | |

| DHA-Chalcone Hybrid 41 | MCF-7 | 2.21 - 11.5 | |

| DHA-Chalcone Hybrid 43 | MCF-7 | 2.21 - 11.5 | |

| DHA-Chalcone Hybrid 44 | MCF-7 | 2.21 - 11.5 | |

| DHA-Chalcone Hybrid 33 | MDA-MB-231 | - | |

| DHA-Chalcone Hybrid 41 | MDA-MB-231 | - | |

| Tanshinone/Carnosol Analogues | SUM149, MDA-MB231, T47D, MCF07 | 1.3 - 18.7 |

Mechanism of Action

The antitumor activity of this compound derivatives is multifaceted. Studies on derivative 5g have elucidated a mechanism involving the induction of apoptosis, cell cycle arrest, and the modulation of intracellular signaling pathways.

Treatment of cancer cells with this compound derivatives leads to characteristic morphological changes associated with apoptosis, including nuclear hypercondensation and the formation of apoptotic bodies. This process is mediated through the mitochondrial death pathway, characterized by a reduction in the mitochondrial membrane potential and an increase in intracellular Reactive Oxygen Species (ROS) and calcium (Ca2+) levels.

Caption: Apoptosis induction pathway by a this compound derivative.

Flow cytometric analysis has revealed that this compound derivatives can arrest the cell cycle at the G0/G1 phase in a dose-dependent manner. For instance, treatment with compound 5g resulted in a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the G2/M phase population.

Caption: Cell cycle arrest mechanism by a this compound derivative.

Experimental Protocols

The antiproliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Cell Treatment: Cells are treated with different concentrations of the compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram.

Antiviral Activity

This compound and its derivatives have shown potential as antiviral agents, particularly against herpes viruses.

Quantitative Data

| Compound | Virus | Activity Metric | Value | Concentration | Reference |

| This compound Acetate | Herpes Simplex Virus-1 (HSV-1) | Reduction Factor (Rf) | 1 x 10¹ | 25 mg/mL |

Note: A reduction factor (Rf) is the ratio of the virus titer in the absence of the compound to the virus titer in the presence of the compound. An Rf value greater than 1 x 10³ is considered to represent relevant antiviral activity.

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

-

Plaque Formation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in the treated wells is counted and compared to the untreated control.

-

Activity Calculation: The percentage of plaque reduction is calculated, and the concentration that inhibits plaque formation by 50% (IC50) or the reduction factor is determined.

Antimicrobial and Antifungal Activity

While research on the antimicrobial properties of this compound itself is limited, its parent compound, dehydroabietic acid, and various derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Dehydroabietic Acid | Aspergillus terreus | 39.7 (as mg/mL) | |

| 7α-hydroxythis compound | Aspergillus fumigatus | 50 (as mg/mL) | |

| 7α-hydroxythis compound | Aspergillus niger | 63 (as mg/mL) | |

| Dehydroabietic Acid Derivative | Methicillin-resistant S. aureus (MRSA) | 32 | |

| Dehydroabietic Acid Derivative | Bacillus subtilis | 4 | |

| Dehydroabietic Acid Derivative | Staphylococcus aureus | 2 |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While some derivatives of this compound have shown weak anti-inflammatory activity, the mechanism has been more extensively studied for dehydroabietic acid.

Mechanism of Action

Dehydroabietic acid has been shown to suppress the inflammatory response by inhibiting the activation of Src and Syk tyrosine kinases in the NF-κB signaling pathway and TAK1 in the AP-1 signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Caption: Anti-inflammatory mechanism of dehydroabietic acid.

Antiprotozoal Activity

This compound and its derivatives have also been evaluated for their activity against various protozoan parasites.

Quantitative Data

| Compound | Organism | IC50 (µg/mL) | Reference |

| This compound | Trypanosoma cruzi | 66 | |

| This compound Derivative 1 | Trypanosoma cruzi | 46 | |

| This compound Derivative 4 | Trypanosoma cruzi | 61 | |

| This compound Derivative 15 | Trypanosoma cruzi | 69 |

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with a broad spectrum of biological activities. The demonstrated antiproliferative, antiviral, antimicrobial, anti-inflammatory, and antiprotozoal effects warrant further investigation. The detailed mechanistic insights and quantitative data presented in this guide provide a solid foundation for future research aimed at optimizing the therapeutic potential of these molecules. The development of novel derivatives with enhanced potency and selectivity, coupled with a deeper understanding of their interactions with biological targets, will be crucial for translating the promise of this compound into tangible clinical applications.

References

- 1. uv.es [uv.es]

- 2. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Dehydroabietinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dehydroabietinol, a naturally occurring abietane diterpenoid. This document outlines its chemical properties, synthesis, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of its mechanistic pathways are included to support further research and development.

Core Chemical and Physical Data

This compound is a resin acid derivative found primarily in coniferous trees. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 3772-55-2 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₀O | [1] |

| Molecular Weight | 286.45 g/mol | |

| Alternate Names | Dehydroabeityl Alcohol, Pomiferin A |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for consistent and reproducible research.

Synthesis of this compound from Dehydroabietic Acid

A common method for synthesizing this compound involves the reduction of a dehydroabietic acid methyl ester.

Protocol 1: Esterification of Dehydroabietic Acid

-

Dissolve dehydroabietic acid in methanol.

-

Add a solution of lithium hydroxide in water and stir the mixture at room temperature.

-

Add dimethyl sulfate dropwise to the reaction mixture and continue stirring overnight.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl dehydroabietate.

Protocol 2: Reduction to this compound

-

Add lithium aluminium hydride (LiAlH₄) to anhydrous tetrahydrofuran (THF) under ice-water cooling.

-

Add a solution of dehydroabietic acid (or its methyl ester) in anhydrous THF.

-

Stir the mixture at 0°C and then increase the temperature to 65°C for several hours.

-

Pour the reaction mixture into dilute sulfuric acid and extract with ethyl acetate.

-

Wash the organic layer successively, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Biological Activity and Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Dehydroabietic acid (DAA), the parent compound of this compound, has been shown to suppress inflammatory responses. The mechanism involves the inhibition of key signaling pathways in macrophages. DAA reduces the production of nitric oxide (NO) and the expression of inflammatory genes. This is achieved by targeting and suppressing the activity of Src and Syk kinases in the NF-κB pathway, and TAK1 in the AP-1 cascade.

Anti-cancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A series of novel this compound derivatives incorporating a triazole moiety have shown promising cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar range against gastric, lung, and liver cancer cells.

The proposed mechanism for some of these anti-cancer derivatives involves the induction of apoptosis through the mitochondrial death pathway. This is characterized by:

-

Arrest of the cell cycle, often at the G0/G1 phase.

-

An increase in intracellular Reactive Oxygen Species (ROS) and Ca²⁺ levels.

-

A reduction in the mitochondrial membrane potential.

Quantitative Data Summary

The cytotoxic activity of selected this compound derivatives has been quantified against several human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |

| 5g | MGC-803 (Gastric) | 4.84 | |

| A549 (Lung) | 7.24 | ||

| HepG2 (Liver) | 5.82 | ||

| 5i | MGC-803 (Gastric) | - | |

| A549 (Lung) | - | ||

| HepG2 (Liver) | - | ||

| 5j | MGC-803 (Gastric) | 6.36 | |

| A549 (Lung) | 7.08 | ||

| HepG2 (Liver) | 6.31 | ||

| 4p | HeLa (Cervical) | 25.31 | |

| HepG2 (Liver) | 11.70 | ||

| MGC-803 (Gastric) | 3.18 | ||

| T-24 (Bladder) | 14.18 | ||

| 4j | MGC-803 (Gastric) | 3.82 | |

| CNE-2 (Nasopharyngeal) | 17.76 | ||

| SK-OV-3 (Ovarian) | 4.66 | ||

| NCI-H460 (Lung) | 8.44 |

References

Dehydroabietinol: A Key Modulator of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinol, an abietane diterpenoid naturally occurring in coniferous trees, is emerging as a significant signaling molecule in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants from pathogens and insects. It delves into its biosynthesis, its function in activating systemic acquired resistance (SAR) through the salicylic acid signaling pathway, and its potential as an antifungal and insecticidal agent. This document synthesizes available scientific literature to present key findings, experimental methodologies, and signaling pathway diagrams to facilitate further research and application in agriculture and drug development.

Introduction

Plants have evolved a sophisticated array of defense mechanisms to counteract threats from a multitude of pathogens and herbivores. A key component of this defense system is the production of a diverse range of secondary metabolites. Among these, terpenoids represent a large and functionally varied class of compounds. This compound, a tricyclic diterpenoid alcohol, has been identified as a crucial player in the chemical defense arsenal of plants, particularly conifers.[1][2] Its role extends beyond that of a simple toxin; it acts as a signaling molecule that prepares the plant for a broad-spectrum and long-lasting defense response.[3][4] This guide will explore the multifaceted role of this compound in plant defense, providing insights into its mechanism of action and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). While the complete pathway to this compound is not fully elucidated in all plant species, the initial steps are well-characterized in conifers.[5]

A plastid-localized abietane synthase (AS) catalyzes the cyclization of GGPP to form abietadiene. This intermediate is then oxidized to dehydroabietadiene. Subsequent sequential oxidation reactions, catalyzed by endoplasmic reticulum-localized cytochrome P450 monooxygenases, lead to the formation of this compound, dehydroabietinal, and dehydroabietic acid.

References

Dehydroabietinol: A Technical Guide to its Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietinol, a naturally occurring abietane diterpenoid, has emerged as a molecule of interest in the field of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound's activity as a kinase inhibitor, with a focus on its known targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its inhibitory potential.

Quantitative Kinase Inhibition Data

This compound has been evaluated for its inhibitory activity against a panel of kinases. The following table summarizes the available quantitative data, primarily focusing on its well-documented inhibition of Spleen Tyrosine Kinase (SYK).

| Target Kinase | IC50 (μM) | Assay Type | Reference |

| Spleen Tyrosine Kinase (SYK) | 46.4 | Biochemical Kinase Assay | [1] |

Further screening against a broader panel of kinases is necessary to fully elucidate the selectivity profile of this compound.

Signaling Pathways Modulated by this compound

The primary known target of this compound is SYK, a key kinase in the NF-κB and AP-1 signaling pathways. A structurally related compound, dehydroabietic acid, has been shown to suppress the activity of SYK, Src, and TAK1, which are critical upstream regulators of these pathways.[2]

SYK-Mediated NF-κB Signaling Pathway

The following diagram illustrates the central role of SYK in the NF-κB signaling cascade and the putative point of inhibition by this compound.

TAK1-Mediated AP-1 Signaling Pathway

The diagram below outlines the TAK1-mediated activation of the AP-1 transcription factor, a pathway that may also be influenced by this compound, given the activity of structurally similar compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a kinase inhibitor. These are generalized protocols based on standard practices in the field.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common workflow for determining the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., SYK)

-

Kinase substrate (peptide or protein)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF® reagents)

-

Microplate reader (luminometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the kinase, substrate, and this compound dilutions.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Kinases

This protocol is used to assess the effect of this compound on the phosphorylation status of specific kinases within a cellular context.

Materials:

-

Cell culture reagents

-

This compound

-

Stimulant (e.g., growth factor, cytokine)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (total and phosphorylated forms of the target kinase)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound for a specified time, followed by stimulation to induce kinase phosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the target kinase.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase.

Conclusion

This compound demonstrates clear inhibitory activity against SYK and holds potential as a modulator of the NF-κB and AP-1 signaling pathways. Further investigation is warranted to establish a comprehensive kinase selectivity profile and to explore its therapeutic potential in diseases driven by dysregulated kinase activity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.

References

Dehydroabietinol from Hyptis suaveolens: An In-depth Technical Guide for Isolation and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of dehydroabietinol from the plant Hyptis suaveolens, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocol for isolation, presents key quantitative data, and visualizes the relevant biological pathways associated with this compound and its derivatives.

Introduction

Hyptis suaveolens (L.) Poit., a member of the Lamiaceae family, is an aromatic plant traditionally used in various cultures for its medicinal properties. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including a range of terpenoids. Among these, the abietane diterpenoid this compound has been identified as a constituent of interest. This guide focuses on the methodology for isolating this compound from H. suaveolens and provides context on its biological activities for potential drug discovery and development applications.

Isolation of this compound

The isolation of this compound from Hyptis suaveolens is achieved through a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material Collection and Preparation: Fresh aerial parts of Hyptis suaveolens are collected and authenticated. The plant material is then air-dried in the shade at room temperature and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with acetone. This can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation, or by Soxhlet extraction for a more exhaustive process. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude acetone extract.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Fractionation): The crude acetone extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (70-230 mesh). The column is then eluted with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate-methanol gradient (e.g., 100:0 to 80:20) to elute more polar compounds.[1]

-

Fraction Collection and Analysis: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together.

-

Isolation of this compound: this compound has been successfully isolated from a specific fraction using an isocratic elution with a solvent system of hexane:ethyl acetate (9:1) over a silica gel column.[1] The fractions containing the pure compound, as determined by TLC, are combined and the solvent is evaporated to yield isolated this compound.

2.1.3. Structural Elucidation

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data

While the specific yield of this compound from Hyptis suaveolens is not explicitly reported in the reviewed literature, the following tables summarize key quantitative data related to its characterization and biological activity.

Spectroscopic Data for this compound

The structural identity of this compound is confirmed by its characteristic NMR signals.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.21 (d, J=8.1 Hz, 1H) | 147.34 |

| 7.02 (d, J=8.1 Hz, 1H) | 145.54 |

| 6.92 (s, 1H) | 134.76 |

| 3.50 (d, J=11.3 Hz, 1H) | 126.81 |

| 3.26 (d, J=10.9 Hz, 1H) | 124.24 |

| 2.94–2.82 (m, 3H) | 123.80 |

| 2.32 (d, J=12.8 Hz, 1H) | 72.27 |

| 1.85–1.68 (m, 5H) | 43.98 |

| 1.53–1.41 (m, 3H) | 38.47 |

| 1.26 (d, J=3.0 Hz, 6H) | 37.86 |

| 1.24 (s, 3H) | 37.35 |

| 0.92 (s, 3H) | 35.13 |

| 33.46 | |

| 30.11 | |

| 25.27 | |

| 24.00 | |

| 23.98 | |

| 18.88 | |

| 18.66 | |

| 17.40 |

Data compiled from multiple sources.[2]

Cytotoxicity Data

This compound and its derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HeLa | 13.0 ± 2.8 |

| Jurkat | 9.7 ± 0.7 | |

| This compound acetate | HeLa | 22.0 ± 3.6 |

| Jurkat | 95.0 ± 13.0 | |

| This compound-triazole derivative (5g) | MGC-803 | 4.84 |

| A549 | 7.24 | |

| T24 | 7.82 | |

| HepG2 | 5.82 | |

| This compound-triazole derivative (5j) | MGC-803 | 6.36 |

| A549 | 7.08 | |

| T24 | 8.76 | |

| HepG2 | 6.31 |

Data compiled from multiple sources.[3]

Biological Activity and Signaling Pathways

This compound and its structural analogs, particularly dehydroabietic acid, have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. Understanding the underlying mechanisms of action is crucial for their development as therapeutic agents.

Induction of Apoptosis

Studies on derivatives of this compound have indicated that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by an increase in intracellular reactive oxygen species (ROS) and a rise in cytosolic Ca²⁺ levels, leading to a reduction in the mitochondrial membrane potential and subsequent activation of the apoptotic cascade. Furthermore, these compounds have been observed to cause cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

The structurally related compound, dehydroabietic acid, has been shown to exert anti-inflammatory effects by suppressing key signaling pathways. It inhibits the phosphorylation of Src and Syk kinases in the NF-κB signaling cascade and suppresses the activity of TAK1 in the AP-1 signaling pathway. These actions lead to a reduction in the expression of pro-inflammatory genes.

Conclusion

This technical guide outlines a reproducible methodology for the isolation of this compound from Hyptis suaveolens and provides essential quantitative and mechanistic data for researchers and drug development professionals. The cytotoxic and anti-inflammatory potential of this compound and its analogs, coupled with initial insights into their mechanisms of action, underscore the value of this natural product as a lead compound for further investigation in oncology and inflammatory disease research. Future studies should focus on optimizing the isolation yield, conducting broader in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets of this compound.

References

Abietane Diterpenoids: A Comprehensive Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abietane diterpenoids, a large and structurally diverse class of natural products, have emerged as a significant area of interest in medicinal chemistry. Possessing a characteristic tricyclic skeleton, these compounds are predominantly isolated from various plant families, including Lamiaceae, Cupressaceae, and Pinaceae. Their wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, has positioned them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core aspects of abietane diterpenoids in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.

Biological Activities and Therapeutic Potential

Abietane diterpenoids exhibit a remarkable array of pharmacological effects, making them attractive scaffolds for drug discovery. The key therapeutic areas where these compounds have shown significant promise are detailed below.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antiproliferative effects of abietane diterpenoids against various cancer cell lines.[1] These compounds induce cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][3] Prominent examples of abietane diterpenoids with potent anticancer activity include tanshinones from Salvia miltiorrhiza, carnosic acid from rosemary, and triptolide from Tripterygium wilfordii.[1]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several abietane diterpenoids have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[4] Their mechanism of action often involves the modulation of inflammatory signaling pathways, most notably the NF-κB pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Abietane diterpenoids have shown activity against a range of pathogenic bacteria and fungi. Their lipophilic nature is thought to facilitate their interaction with microbial cell membranes, leading to disruption of cellular processes. Structure-activity relationship studies suggest that the antimicrobial potency is influenced by the substitution pattern on the abietane skeleton.

Neuroprotective Effects

Emerging evidence suggests that certain abietane diterpenoids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These compounds can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways crucial for neuronal survival.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the therapeutic potential of various abietane diterpenoids, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Abietane Diterpenoids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | |

| Pygmaeocin B | HT29 (Colon) | 6.69 | |

| Compound 13 (synthetic precursor) | HT29 (Colon) | 2.7 | |

| Euphonoid H | C4-2B (Prostate) | 4.16 | |

| Euphonoid I | C4-2B (Prostate) | 5.74 | |

| Diterpenoid 5 (from S. carranzae) | U251 (Glioblastoma) | 0.43 | |

| Diterpenoid 6 (from S. carranzae) | U251 (Glioblastoma) | 1.34 | |

| Corymbulosin I | MDA-MB-231 (Breast) | 0.45 - 6.39 (range) | |

| Nornemoralisin B | Various | 1.6 - 11.3 (range) | |

| Tagetone A | Various | 4.24 - 12.17 (range) | |

| Nepetabractone B | HCT-8 (Colon) | 36.3 | |

| Nepetabractone D | HCT-8 (Colon) | 41.4 |

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids (IC50 values in µM for NO Inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| Dracocephalumoid A | RAW 264.7 | 1.12 - 5.84 (range) | |

| Uncinatone | RAW 264.7 | 1.12 - 5.84 (range) | |

| Trichotomone F | RAW 264.7 | 1.12 - 5.84 (range) | |

| Caryopterisoid C | RAW 264.7 | 1.12 - 5.84 (range) | |

| Nepetabractone B | RAW 264.7 | 19.2 | |

| Nepetabractone D | RAW 264.7 | 18.8 | |

| Compound 3 (from C. bodinieri) | RAW 264.7 | 36.35 | |

| Compound 8 (from C. bodinieri) | RAW 264.7 | 37.21 | |

| Pygmaeocin B | RAW 264.7 | 0.033 | |

| Medusanthol A | BV2 | 3.12 | |

| Medusanthol B | BV2 | 15.53 |

Table 3: Antimicrobial Activity of Abietane Diterpenoids (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | |

| Prattinin A derivative 27 | Escherichia coli | 11.7 | |

| Prattinin A derivative 27 | Pseudomonas aeruginosa | 11.7 | |

| Prattinin A derivative 27 | Staphylococcus aureus | 23.4 | |

| Compound 14 (from P. barbatus) | Staphylococcus aureus | 15.6 - 31.25 (range) | |

| Compound 15 (from C. japonica) | Cutibacterium acnes | 3.13 - 6.25 (range) | |

| Compound 16 (from C. japonica) | Cutibacterium acnes | 3.13 - 6.25 (range) | |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | MRSA | 8 | |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 | |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 | |

| ent-abietane diterpenoid | Gram-positive bacteria | < 60 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of abietane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/mL for HL-60 cells) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the abietane diterpenoid for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the abietane diterpenoid in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells (e.g., HL-60) with the abietane diterpenoid for a defined period.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Signaling Pathways Modulated by Abietane Diterpenoids

The biological effects of abietane diterpenoids are often mediated through their interaction with and modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory abietane diterpenoids exert their effects by inhibiting the activation of NF-κB. This can occur through the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some abietane diterpenoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Abietane diterpenoids can modulate these pathways to exert their anticancer effects. For instance, some compounds can induce apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK pathway.

Conclusion and Future Directions

Abietane diterpenoids represent a rich and valuable source of lead compounds for drug discovery. Their diverse biological activities, coupled with their complex and modifiable chemical structures, offer significant opportunities for the development of novel therapeutics for a wide range of diseases. Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent abietane diterpenoids.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the abietane scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Rigorous evaluation of promising compounds in preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Synergistic Combinations: Investigating the potential of abietane diterpenoids in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this fascinating class of natural products holds great promise for the future of medicinal chemistry and the development of next-generation therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroabietinol: A Technical Guide to its Antiprotozoal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinol, a naturally occurring abietane diterpene, has emerged as a promising scaffold in the search for new antiprotozoal agents. This technical guide provides a comprehensive overview of the current state of research on the antiprotozoal activity of this compound and its derivatives. It consolidates quantitative data on its efficacy against various protozoan parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. Detailed experimental protocols for the key assays used to evaluate these activities are provided, alongside a discussion of the current understanding of its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antiparasitic drug discovery.

Introduction

Protozoan diseases, such as leishmaniasis, Chagas disease, and malaria, continue to pose a significant global health burden, affecting millions of people worldwide. The emergence of drug resistance and the toxicity associated with current therapies underscore the urgent need for novel, effective, and safe antiprotozoal agents. Natural products have historically been a rich source of new drug leads, and among these, terpenoids have shown a wide range of biological activities. This compound, a derivative of dehydroabietic acid found in the resin of coniferous trees, has attracted attention for its potential as an antiprotozoal agent. This document summarizes the key findings related to the antiprotozoal activity of this compound and its synthetic derivatives, providing a technical foundation for further research and development in this area.

Antiprotozoal Activity of this compound and Its Derivatives

The antiprotozoal efficacy of this compound and its synthetic analogs has been evaluated against several medically important protozoan parasites. The following sections and tables summarize the available quantitative data.

Leishmanicidal Activity

This compound has demonstrated moderate activity against different species of Leishmania, the causative agents of leishmaniasis. The activity is often assessed against the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Table 1: Leishmanicidal Activity of this compound and Its Derivatives

| Compound | Parasite Species | Parasite Stage | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | Leishmania braziliensis | Promastigote | 63 | ~211 | [1] |

| This compound | Leishmania infantum | Promastigote | 40 | ~134 | [1] |

| Dehydroabietylamine Derivatives | Leishmania spp. | Promastigote | - | 2.2 - 46.8 | [2] |

| Dehydroabietic Acid Derivatives | Leishmania donovani | Amastigote | - | 2.3 - 9 | [3][4] |

Trypanocidal Activity

The activity of this compound against Trypanosoma cruzi, the etiological agent of Chagas disease, has also been investigated, primarily against the epimastigote form of the parasite.

Table 2: Trypanocidal Activity of this compound and Its Derivatives

| Compound | Parasite Species | Parasite Stage | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | Trypanosoma cruzi | Epimastigote | 92 | ~308 | |

| Dehydroabietic Acid Derivatives | Trypanosoma cruzi | Amastigote | - | 1.4 - 5.8 |

Antiplasmodial Activity

This compound has shown inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its activity has been observed against both chloroquine-sensitive and chloroquine-resistant strains.

Table 3: Antiplasmodial Activity of this compound

| Compound | Parasite Species | Strain(s) | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | Chloroquine-sensitive & Chloroquine-resistant | 26 - 27 |

Cytotoxicity

Assessing the cytotoxicity of potential drug candidates against mammalian cells is crucial to determine their selectivity. The cytotoxicity of this compound and its derivatives has been evaluated against various cell lines, with NCTC-Clone 929 being a commonly used fibroblast cell line for such assessments.

Table 4: Cytotoxicity of this compound and Its Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | NCTC-Clone 929 | >256 | |

| Dehydroabietic Acid Derivatives (4, 15, 16, 17) | NCTC-Clone 929 | 129 - 232 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antiprotozoal activity of this compound.

In Vitro Culture of Protozoan Parasites

-

Parasite Strains: Leishmania braziliensis, Leishmania infantum.

-

Culture Medium: Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Parasites are cultured at 26°C in sterile culture flasks.

-

Maintenance: Cultures are passaged every 3-4 days by transferring an aliquot of the parasite suspension to a fresh culture flask containing new medium to maintain the parasites in the logarithmic growth phase.

-

Parasite Strain: Trypanosoma cruzi.

-

Culture Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Parasites are maintained at 28°C in sterile culture flasks.

-

Maintenance: Cultures are subcultured weekly to ensure the continuous growth of epimastigotes.

-

Parasite Strains: Chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

-

Culture System: Asexual erythrocytic stages are maintained in continuous in vitro culture in human erythrocytes (O+).

-

Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL gentamicin, and 10% human serum or Albumax II.

-

Culture Conditions: Cultures are maintained at 37°C in a controlled atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

-

Maintenance: The culture medium is changed daily, and fresh erythrocytes are added to maintain the parasitemia at a desired level (typically 1-5%).

Antiprotozoal Activity Assays

-

Preparation of Parasites: Leishmania promastigotes or T. cruzi epimastigotes are harvested during the logarithmic growth phase and their concentration is adjusted to 1 x 10⁶ parasites/mL in their respective culture media.

-

Plate Preparation: 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

-

Compound Addition: this compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium. 100 µL of each dilution is added to the wells containing the parasites. A negative control (medium with DMSO) and a positive control (a reference drug like Amphotericin B for Leishmania or Benznidazole for T. cruzi) are included.

-

Incubation: The plates are incubated at the respective parasite culture temperatures (26°C for Leishmania, 28°C for T. cruzi) for 72 hours.

-

Viability Assessment: After incubation, 20 µL of a 0.125 mg/mL resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.

-

Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition versus the log of the compound concentration.

-

Synchronization of Parasites: P. falciparum cultures are synchronized to the ring stage using methods like sorbitol treatment.

-

Plate Preparation: 25 µL of test compound dilutions in culture medium are added to a 96-well microtiter plate.

-

Addition of Parasitized Erythrocytes: 200 µL of a suspension of parasitized erythrocytes (1.5% hematocrit, 0.5% parasitemia) is added to each well.

-

Incubation: The plates are incubated for 24 hours at 37°C in a controlled atmosphere.

-

Radiolabeling: 25 µL of culture medium containing 0.5 µCi of [³H]-hypoxanthine is added to each well.

-

Further Incubation: The plates are incubated for another 24 hours.

-

Harvesting and Scintillation Counting: The contents of the wells are harvested onto glass fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined by comparing the radioactivity in the wells treated with the compound to that in the untreated control wells.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: NCTC-Clone 929 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 24 or 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Mechanism of Action

The precise mechanisms by which this compound exerts its antiprotozoal effects are not fully elucidated and may vary between different parasites.

For its antiplasmodial activity , evidence suggests an indirect mechanism of action. This compound appears to incorporate into the erythrocyte membrane, causing dose-dependent shape alterations towards spherostomatocytic forms. Since the invasion and survival of Plasmodium parasites are highly dependent on the integrity and function of the host erythrocyte membrane, it is presumed that the antiplasmodial effect of this compound is a consequence of this membrane disruption rather than a direct effect on the parasite itself.

The mechanisms underlying its leishmanicidal and trypanocidal activities are less clear. However, for the parent compound, dehydroabietic acid, studies have suggested that its anti-Leishmania activity involves the induction of reactive oxygen species (ROS) production and the downregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. Further research is needed to determine if this compound shares this mechanism of action.

Visualizations

Experimental Workflow for Antiprotozoal Screening

References

- 1. Antiprotozoal Activity of Triazole Derivatives of Dehydroabietic Acid and Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antileishmanial activity of C7- and C12-functionalized dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiprotozoal activity of dehydroabietic acid derivatives against Leishmania donovani and Trypanosoma cruzi - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Dehydroabietinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary cytotoxicity screening of Dehydroabietinol, a naturally occurring abietane diterpenoid, and its synthetic derivatives. It serves as a technical guide, summarizing key findings on cytotoxic activity, detailing common experimental protocols, and visualizing the proposed mechanisms of action.

Cytotoxicity Profile of this compound and Derivatives

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. While the parent compound shows moderate activity, several synthetic derivatives exhibit significantly enhanced potency. The following tables summarize the 50% inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | IC₅₀ (μg/mL) | Reference |

| HeLa | Cervical Cancer | 15.7 | 13.0 ± 2.8 | [1][2] |

| Jurkat | T-cell Leukemia | - | 9.7 ± 0.7 | [2] |

| A549 | Lung Cancer | 44.14 | - | [1] |

| HepG2 | Liver Cancer | 45.7 | - | [1] |

| Vero | Normal Kidney Cells | - | 32.0 ± 5.0 |

Note: IC₅₀ values are presented as reported in the source literature. Conversion: 1 μM ≈ 0.287 μg/mL.

Table 2: Enhanced Cytotoxicity of Selected this compound Derivatives

Several studies have focused on synthesizing this compound derivatives to improve anticancer activity. Triazole and oxazolidinone hybrids, in particular, have shown promising results.

| Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| Compound 5g (Triazole) | MGC-803 | Gastric Cancer | 4.84 | |

| A549 | Lung Cancer | 7.24 | ||

| T24 | Bladder Cancer | 7.82 | ||

| HepG2 | Liver Cancer | 5.82 | ||

| Compound 5j (Triazole) | MGC-803 | Gastric Cancer | 6.36 | |

| A549 | Lung Cancer | 7.08 | ||

| T24 | Bladder Cancer | 8.76 | ||

| HepG2 | Liver Cancer | 6.31 | ||

| Compound 4p (Oxazolidinone) | MGC-803 | Gastric Cancer | 3.18 | |

| HepG2 | Liver Cancer | 11.70 | ||

| T-24 | Bladder Cancer | 14.18 | ||

| HeLa | Cervical Cancer | 25.31 | ||

| This compound Acetate | Jurkat | T-cell Leukemia | 22.0 ± 3.6 (μg/mL) |

Experimental Protocols for Cytotoxicity Assessment

The evaluation of this compound's cytotoxicity typically involves cell-based assays that measure cell viability or proliferation after exposure to the compound. The MTT assay is a widely used colorimetric method for this purpose.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a synthesized example based on methodologies reported for screening natural products and their derivatives.

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MGC-803, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

-

Compound Preparation and Treatment:

-

This compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

The culture medium from the wells is replaced with medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.

-

-

Incubation:

-

The treated plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO₂.

-

-

Cell Viability Measurement:

-

Following incubation, 20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.

-

The medium is carefully removed, and 100-150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength between 540 and 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Proposed Mechanism of Action

Preliminary mechanistic studies on potent this compound derivatives, such as the triazole compound 5g and the oxazolidinone compound 4p, suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Key Cellular Events

-

Induction of Apoptosis: Treatment with these derivatives leads to programmed cell death, confirmed by methods like Annexin V-FITC/PI double staining and flow cytometry.

-

Cell Cycle Arrest: The compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.

-

Mitochondrial Dysfunction: A significant reduction in the mitochondrial membrane potential (ΔΨm) is observed, indicating the involvement of the intrinsic apoptotic pathway.

-

Oxidative Stress: The compounds induce an increase in intracellular Reactive Oxygen Species (ROS) levels.

-

Calcium Homeostasis Disruption: An elevation in intracellular Ca²⁺ levels is also noted, which can contribute to mitochondrial stress and apoptosis.

Visualized Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by potent this compound derivatives, leading to apoptosis. This pathway integrates the observed cellular events into the established framework of intrinsic apoptosis.

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dehydroabietinol from Dehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dehydroabietinol, a valuable derivative of the naturally occurring diterpene dehydroabietic acid. This compound serves as a crucial building block in the development of novel therapeutic agents due to its diverse biological activities.[1][2][3] The protocols outlined below describe two primary methods for this conversion: a direct reduction of dehydroabietic acid and a two-step procedure involving the formation of a methyl ester intermediate.

Method 1: Direct Reduction of Dehydroabietic Acid

This method offers a more direct route to this compound by reducing the carboxylic acid functional group of dehydroabietic acid using a strong reducing agent.

Experimental Protocol

Materials:

-

Dehydroabietic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute sulfuric acid

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

Under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (1.52 g, 39.94 mmol) to a round-bottom flask containing anhydrous THF (30 mL) cooled in an ice-water bath.

-

Slowly add a solution of dehydroabietic acid (10.00 g, 33.28 mmol) in anhydrous THF to the LiAlH₄ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Gradually warm the reaction mixture to 65 °C and maintain it at this temperature for 3 hours.

-

After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into dilute sulfuric acid to quench the excess LiAlH₄.

-